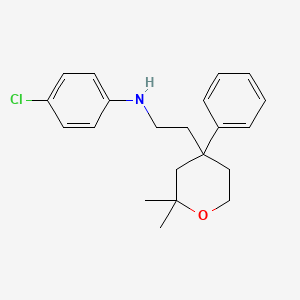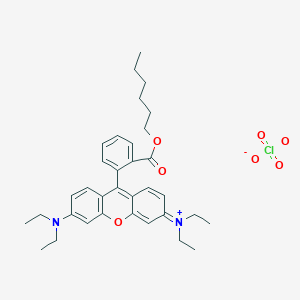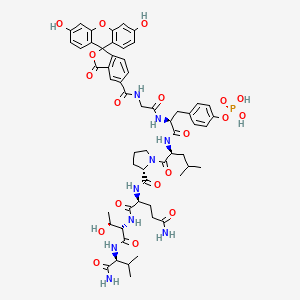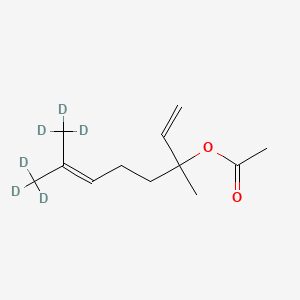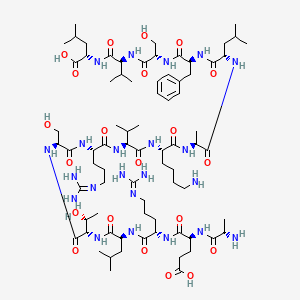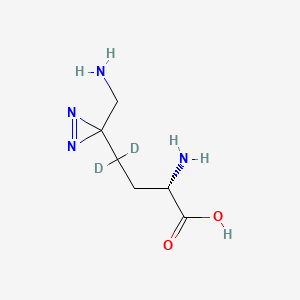
Multi-kinase-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multi-kinase-IN-4 is a novel compound that functions as a multi-kinase inhibitor. It has shown significant potential in the treatment of various cancers by targeting multiple protein kinases simultaneously. This compound is designed to inhibit the activity of several kinases involved in cell proliferation, survival, and migration, making it a promising candidate for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-4 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a quinazolin-4-one core, which is then modified to introduce various substituents that enhance its kinase inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography. Quality control measures are implemented to ensure that the compound meets the required specifications for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
Multi-kinase-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its stability and efficacy.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different levels of kinase inhibition and may be further evaluated for their therapeutic potential.
Applications De Recherche Scientifique
Multi-kinase-IN-4 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying kinase inhibition and developing new kinase inhibitors.
Biology: The compound is used to investigate the role of kinases in cellular processes such as proliferation, apoptosis, and migration.
Medicine: this compound is being explored as a potential therapeutic agent for treating various cancers, including lung, breast, and colorectal cancers.
Industry: The compound’s ability to inhibit multiple kinases makes it a candidate for developing targeted cancer therapies and personalized medicine approaches.
Mécanisme D'action
Multi-kinase-IN-4 exerts its effects by binding to the ATP-binding sites of multiple protein kinases, thereby inhibiting their activity. This inhibition disrupts the signaling pathways that promote cancer cell proliferation, survival, and migration. The molecular targets of this compound include kinases such as VEGFR2, EGFR, HER2, and CDK2. By simultaneously targeting these kinases, the compound can effectively hinder the growth and spread of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Regorafenib: A multi-kinase inhibitor that targets kinases involved in tumor angiogenesis and oncogenesis.
Sorafenib: Another multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Sunitinib: A multi-kinase inhibitor that targets receptors involved in tumor growth and angiogenesis.
Uniqueness of Multi-kinase-IN-4
This compound stands out due to its broad-spectrum kinase inhibition and lower toxicity profile compared to other multi-kinase inhibitors. It has shown efficacy against a wide range of cancer cell lines and exhibits a good safety profile in normal cells. This makes it a promising candidate for further development and clinical evaluation.
Propriétés
Formule moléculaire |
C21H20ClFN2OS |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-6-fluoro-3-[(E)-3-methylpent-2-enyl]quinazolin-4-one |
InChI |
InChI=1S/C21H20ClFN2OS/c1-3-14(2)10-11-25-20(26)18-12-17(23)8-9-19(18)24-21(25)27-13-15-4-6-16(22)7-5-15/h4-10,12H,3,11,13H2,1-2H3/b14-10+ |
Clé InChI |
YVQVKOLWSCKSFG-GXDHUFHOSA-N |
SMILES isomérique |
CC/C(=C/CN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)/C |
SMILES canonique |
CCC(=CCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
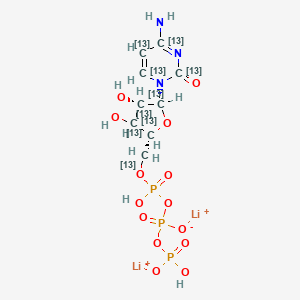
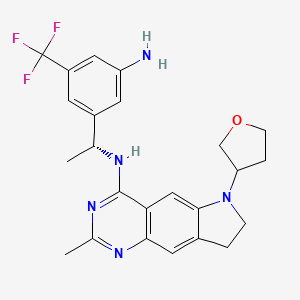
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
